3-(3-Methylphenyl)propionaldehyde
Overview
Description
3-(3-Methylphenyl)propionaldehyde, also known as 3-(m-tolyl)propanal, is an organic compound with the molecular formula C10H12O. It is a colorless liquid with a characteristic odor and is used in various chemical and industrial applications.
Mechanism of Action
Mode of Action
The mode of action of 3-(3-Methylphenyl)propionaldehyde Aldehydes can undergo nucleophilic substitution reactions . For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones . These reactions involve the nitrogen acting as a nucleophile, competing with oxygen. The reaction with oxygen forms a hemiketal, which is a reversible process. In contrast, the reaction with nitrogen forms an oxime, which is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
It’s known that aldehydes can participate in various biochemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . For instance, the presence of other chemicals, pH, temperature, and light exposure can affect its stability and reactivity .
Biochemical Analysis
Biochemical Properties
3-(3-Methylphenyl)propionaldehyde plays a significant role in biochemical reactions, particularly in the context of aromatic aldehydes. This compound interacts with several enzymes and proteins, including aldehyde dehydrogenases and reductases, which facilitate its conversion to corresponding alcohols or acids. The interactions between this compound and these enzymes are crucial for its metabolism and subsequent biochemical effects .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules and transcription factors, leading to changes in cellular responses. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit aldehyde dehydrogenases by forming adducts with the active site cysteine residues. This inhibition can result in the accumulation of reactive aldehydes, which can further impact cellular functions .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound can undergo oxidation to form corresponding acids or reduction to form alcohols. These transformations can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular responses, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular functions. At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Studies have shown that high doses of this compound can lead to adverse effects on the reproductive system in male rats, including changes in seminiferous tubules and reduction in sperm counts .
Metabolic Pathways
This compound is involved in several metabolic pathways, including its conversion to corresponding acids and alcohols. Enzymes such as aldehyde dehydrogenases and reductases play a crucial role in these metabolic transformations. The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can interact with specific transporters that facilitate its uptake and distribution across cellular membranes. Additionally, binding proteins can influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(3-Methylphenyl)propionaldehyde can be synthesized through several methods. One common route involves the hydroformylation of 3-methylstyrene with carbon monoxide and hydrogen in the presence of a rhodium catalyst. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields .
Industrial Production Methods: Industrial production of this compound often involves the same hydroformylation process but on a larger scale. The reaction conditions are optimized to maximize efficiency and yield, ensuring the compound is produced in sufficient quantities for commercial use .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methylphenyl)propionaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: 3-(3-Methylphenyl)propionic acid.
Reduction: 3-(3-Methylphenyl)propanol.
Substitution: Depending on the nucleophile, various substituted derivatives of this compound.
Scientific Research Applications
3-(3-Methylphenyl)propionaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Comparison with Similar Compounds
Cinnamaldehyde (3-phenyl-2-propenal): Similar in structure but with a phenyl group attached to a propenal chain.
Propionaldehyde (propanal): A simpler aldehyde with a three-carbon chain.
Benzaldehyde: An aromatic aldehyde with a benzene ring attached to the aldehyde group
Uniqueness: 3-(3-Methylphenyl)propionaldehyde is unique due to the presence of a methyl-substituted phenyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity and interactions with other molecules, making it valuable in specific synthetic and industrial applications.
Properties
IUPAC Name |
3-(3-methylphenyl)propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,7-8H,3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAFYMRFDJVPRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440261 | |
Record name | 3-(3-METHYLPHENYL)PROPIONALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95416-60-7 | |
Record name | 3-(3-METHYLPHENYL)PROPIONALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the optimal conditions for hydrogenating 3-(3-Methylphenyl)propionaldehyde to 2,2-Dimethyl-3-(3-methylphenyl)-propan-1-ol using a NiB/SiO2 catalyst?
A1: Research suggests that NiB/SiO2 amorphous alloy exhibits high catalytic activity and selectivity for this hydrogenation reaction []. The study identified the following optimal conditions:
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